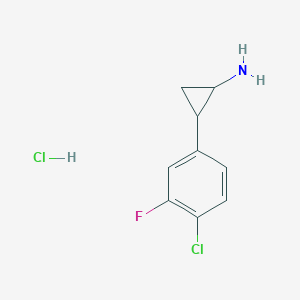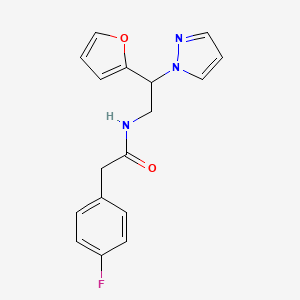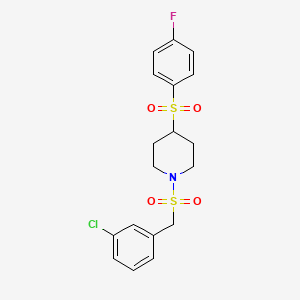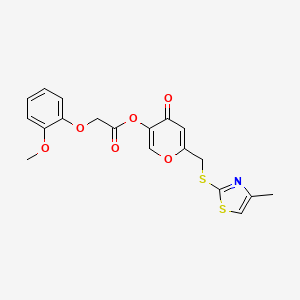
N-(4-acetylphenyl)-2-cyclobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-acetylphenyl)-2-cyclobutylacetamide” is likely to be an organic compound consisting of a cyclobutyl group (a ring of four carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) which is further connected to a 4-acetylphenyl group (a phenyl ring with an acetyl group at the 4th position) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl compound with 4-acetylphenylacetamide. The exact method would depend on the specific reactivity of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutyl ring attached to an acetamide group, which is further connected to a 4-acetylphenyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It might undergo reactions typical of amides, phenyl groups, and cyclobutyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .科学的研究の応用
Antibacterial Activity
N-(4-acetylphenyl)-2-cyclobutylacetamide: (referred to as PSACB hereafter) has been evaluated for its antibacterial properties. In a study, PSACB exhibited significant activity against three bacterial strains:
The minimum inhibitory concentration (MIC) values for PSACB against E. coli and P. aeruginosa were determined to be 256 μg/mL. For S. aureus, the MIC was observed to be 256 μg/mL. While these values are higher than reference drugs like amoxicillin, ciprofloxacin, meropenem, and vancomycin, PSACB still demonstrated promising antibacterial activity .
Crystal Structure and Intramolecular Bonding
In another study, a related compound, N-(4-acetylphenyl)-N’-(2-nitrobenzoyl)thiourea, was synthesized. Its crystal structure revealed intriguing intramolecular hydrogen bonding interactions. Specifically:
Palladium-Catalyzed Suzuki Cross-Coupling Reaction
N-(4-acetylphenyl)-2-cyclobutylacetamide: derivatives have also found application in organic synthesis. For instance, a palladium(II) derivative of PSACB served as a pre-catalyst in the Suzuki cross-coupling reaction. This reaction is widely used for the construction of carbon-carbon bonds. The compound demonstrated efficacy in this context .
Other Potential Applications
While the above fields highlight specific applications, it’s worth noting that sulfonamide compounds, including PSACB, have been studied for various therapeutic properties. These include antimicrobial, antimalarial, anticancer, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibition activities . Further research may uncover additional uses for PSACB.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-acetylphenyl)-2-cyclobutylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10(16)12-5-7-13(8-6-12)15-14(17)9-11-3-2-4-11/h5-8,11H,2-4,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXLUJBWYSQDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-cyclobutylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)


![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)


![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)



